molecular formula C10H14O3 B132502 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol CAS No. 4704-99-8

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

Cat. No. B132502
CAS RN: 4704-99-8
M. Wt: 182.22 g/mol
InChI Key: IUOHRYWQNVCEHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the Reformatsky reaction is used to produce diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates from 2-phenylpropanal, which shares a phenyl and hydroxymethyl moiety with our compound of interest . Enzymatic polymerization is another method used to synthesize biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, indicating the versatility of hydroxymethyl-containing compounds in polymer chemistry . Additionally, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives have been synthesized and evaluated for biological activity, showcasing the potential of hydroxymethyl and phenyl groups in drug development .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques. For example, the crystal structure and biological evaluation of novel pyrazol-1-yl-phenylethanol derivatives, which include hydroxymethyl groups, have been determined using X-ray crystal diffraction and NMR . Similarly, the structural studies of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones in the solid phase and in solution provide insights into the tautomerism and conformation of compounds with phenyl and hydroxyl groups .

Chemical Reactions Analysis

The chemical reactivity of compounds with hydroxymethyl and phenyl groups is diverse. The hydrocarbonylation of prop-2-en-1-ol to produce butane-1,4-diol and 2-methylpropan-1-ol catalyzed by rhodium triethylphosphine complexes is an example of how these moieties can be involved in complex chemical transformations . Phenylmercury derivatives of hydroxymethylene-substituted compounds have been synthesized, indicating the potential for organometallic chemistry involving hydroxymethyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with hydroxymethyl and phenyl groups are influenced by their molecular structure. For instance, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan demonstrates how the number of methylene units in the dicarboxylic segments affects the physical properties of the resulting polyesters . The resolution and determination of the absolute configurations of the enantiomers of 2-hydroxymethyl-1,4-dioxane provide insights into the stereochemical aspects of such compounds .

Scientific Research Applications

Synthesis and Immunological Applications

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol has been studied for its potential in immunosuppressive applications. A study by Kiuchi et al. (2000) synthesized a series of compounds related to 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol, exploring their immunosuppressive effects, particularly for organ transplantation (Kiuchi et al., 2000).

Chemical Synthesis and Purity

Zhang Xiu-qin (2009) focused on the synthesis of 2-Phenylpropane-1,3-diol, achieving high purity and yield. This research is significant for understanding the preparation methods and purity analysis of this compound (Zhang Xiu-qin, 2009).

Microbial Oxidation Studies

Ohta and Tetsukawa (1979) conducted studies on the microbial oxidation of similar compounds, demonstrating the distinction of pro-(R) and pro-(S) hydroxymethyl groups in their transformations. This research helps in understanding the microbial interactions with such compounds (Ohta & Tetsukawa, 1979).

Asymmetric Hydrogenation

Research by Toukoniitty et al. (2004) investigated the asymmetric hydrogenation of compounds related to 2-phenylpropane-1,3-diol, highlighting the importance of specific molecular groups for achieving high enantioselectivity (Toukoniitty et al., 2004).

Catalysis and Stereochemistry

Sarvary, Wan, and Frejd (2002) synthesized optically pure 1,3-diols, including 1-phenylpropane-1-3-diol, for use in catalysis. This research is pivotal in understanding the stereochemistry and catalytic applications of such diols (Sarvary et al., 2002).

Chemical Decomposition Studies

Challis and Yousaf (1991) explored the decomposition of related bromonitroalkanes, providing insights into the stability and decomposition pathways of compounds like 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol (Challis & Yousaf, 1991).

Enzymatic Synthesis

Kihumbu et al. (2002) reported on the enzymatic synthesis of stereoisomers of 1-phenylpropane-1,2-diol, demonstrating the potential for enzymatic methods in producing specific isomers of related compounds (Kihumbu et al., 2002).

properties

IUPAC Name

2-(hydroxymethyl)-2-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-6-10(7-12,8-13)9-4-2-1-3-5-9/h1-5,11-13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOHRYWQNVCEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516666
Record name 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

CAS RN

4704-99-8
Record name 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
L Rigamonti - academia.edu
Single Molecule Magnets (SMMs) are molecular magnetic systems whose low-temperature bistability and quantum behavior can in principle be used to store and process information.[1…
Number of citations: 3 www.academia.edu
E Tancini, MJ Rodriguez‐Douton… - … A European Journal, 2010 - Wiley Online Library
We report the synthesis of the novel heterometallic complex [Fe 3 Cr(L) 2 (dpm) 6 ]⋅Et 2 O (Fe 3 CrPh) (Hdpm=dipivaloylmethane, H 3 L=2‐hydroxymethyl‐2‐phenylpropane‐1,3‐diol), …
L Rigamonti, M Piccioli, L Malavolti, L Poggini… - Inorganic …, 2013 - ACS Publications
A new tetrairon(III) single-molecule magnet with enhanced volatility and processability was obtained by partial fluorination of the ancillary β-diketonato ligands. Fluorinated proligand …
Number of citations: 33 pubs.acs.org
L Rigamonti, M Piccioli, A Nava, A Cornia, L Malavolti… - researchgate.net
Single Molecule Magnets (SMMs) are molecular magnetic systems whose lowtemperature bistability and quantum behaviour can in principle be used to store and process information.[1…
Number of citations: 0 www.researchgate.net
A Cornia, A Nava, V Lanzilotto, G Poneti… - Inorganica Chimica …, 2022 - Elsevier
With the aim of investigating the impact of lattice solvent on the processability of tetrairon(III) single-molecule magnets by thermal sublimation, two new solvatomorphs of [Fe 4 (L Ph ) 2 (…
Number of citations: 1 www.sciencedirect.com
GF Garcia, A Lunghi, F Totti, R Sessoli - Nanoscale, 2018 - pubs.rsc.org
Here we present a computational study of a full- and a half-monolayer of a Fe4 single molecule magnet ([Fe4(L)2(dpm)6], where H3L = 2-hydroxymethyl-2-phenylpropane-1,3-diol and …
Number of citations: 8 pubs.rsc.org
G Fernandez Garcia, A Lunghi, F Totti… - The Journal of Physical …, 2016 - ACS Publications
In nanotechnology, a preservation of the electronic and magnetic properties of an adsorbated molecular system and the control of its organization on a surface is mandatory for any …
Number of citations: 10 pubs.acs.org
L Rigamonti, M Piccioli, A Nava, L Malavolti… - Polyhedron, 2017 - Elsevier
Fluorinated tetrairon(III) Single-Molecule Magnets (SMMs) [Fe 4 (L 1 ) 2 (dpmF 6 ) 6 ] (1dpmF 6 ), [Fe 4 (L 2 ) 2 (dpmF 6 ) 6 ] (2dpmF 6 ), and [Fe 4 (L 2 ) 2 (pta) 6 ] (2pta) were assembled …
Number of citations: 13 www.sciencedirect.com
M Alajarín, C López-Leonardo, J Berná, JW Steed - Tetrahedron, 2007 - Elsevier
New macrobicyclic cage-compounds composed of two tripodal, propeller-shaped fragments linked by phosphazide and phosphazene units have been synthesized by reaction of PhC(…
Number of citations: 13 www.sciencedirect.com
I Cimatti, L Malavolti, V Lanzilotto, L Poggini… - COLOPHON, 2016 - iris.unito.it
Magnetic molecules can have different applications in the new frontiers of nanoelectronics. Their peculiar properties can be exploited for spintronics and quantum computing. Molecular …
Number of citations: 2 iris.unito.it

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